N-methyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-methyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the thiazolo[4,5-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoyl group: The 2,4,6-trimethylphenyl isocyanate is reacted with the intermediate to introduce the carbamoyl group.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the nitrogen atom to form the N-methyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiazolo[4,5-d]pyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Due to its potential biological activity, the compound can be a lead compound in drug discovery programs.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-methyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(7-oxo-6-{[(2,4,6-dimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
- N-methyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
Uniqueness
The unique combination of functional groups in N-methyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide gives it distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-[7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3S/c1-13-9-14(2)18(15(3)10-13)26-17(30)11-29-12-25-20-19(22(29)32)33-23(27-20)28-7-5-16(6-8-28)21(31)24-4/h9-10,12,16H,5-8,11H2,1-4H3,(H,24,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAYUIHMSQUJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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